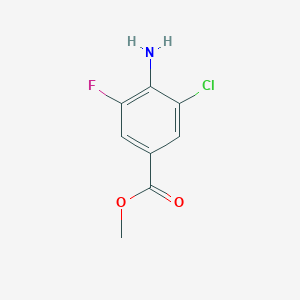
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
説明
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a chlorophenyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-chlorophenyl)diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane epoxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carboxylic acids to alcohols.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Cyclopropane epoxides.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted phenylcyclopropanes.
科学的研究の応用
Chemistry: In chemistry, (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving cyclopropane derivatives. It can serve as a model compound for understanding the mechanisms of such reactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its chiral nature and functional groups make it a candidate for developing therapeutics with specific biological activities.
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.
作用機序
The mechanism of action of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The cyclopropane ring can undergo ring-opening reactions, which can be crucial in its biological activity. The chlorophenyl group can also participate in interactions with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: The enantiomer of the compound, which may have different biological activities.
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid: A similar compound with a fluorine atom instead of chlorine, which can affect its reactivity and interactions.
(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid: A bromine-substituted analog, which may have different chemical and biological properties.
Uniqueness: The uniqueness of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid lies in its specific stereochemistry and the presence of the chlorophenyl group. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable subject of study in both academic and industrial research.
特性
IUPAC Name |
(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXJKBNUJJIKU-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)
![8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B3102867.png)

![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)

![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)
